

Technical Guide: C18:2-d19 Fatty Acid Standard Specifications & Application Protocols

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Compound of Interest

Compound Name: *Sebaleic Acid-d19*

Cat. No.: *B1159041*

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Executive Summary

The C18:2-d19 standard refers to the highly deuterated isotopologue of Sebaleic Acid (cis-5, cis-8-octadecadienoic acid), a positional isomer of Linoleic Acid unique to human sebum.[1] Unlike the common Linoleic Acid-d4 (used for nutritional and plasma lipidomics), C18:2-d19 provides a massive mass shift (+19 Da), eliminating isotopic overlap in complex skin surface lipid (SSL) matrices. This guide details the physicochemical specifications, handling protocols, and mass spectrometry workflows for using C18:2-d19 in drug development and dermatological research.

Part 1: Technical Specifications & Chemical Identity

Compound Identity

The d19 designation indicates that 19 hydrogen atoms have been replaced with deuterium (H), resulting in a significant mass increase that separates the standard from both the endogenous analyte and naturally occurring heavy isotopes (C).[2]

Parameter	Specification
Common Name	Sebaleic Acid-d19
Systematic Name	5(Z),8(Z)-Octadecadienoic Acid-d19
Chemical Formula	
Molecular Weight	299.61 g/mol (vs. 280.45 g/mol for unlabeled)
Isotopic Purity	98 atom % D
Chemical Purity	98%
Physical State	Liquid (neat) or Solution (Ethanol/Methyl Acetate)
Solubility	Ethanol (50 mg/mL), DMSO, DMF, PBS (pH 7.2, < 100 g/mL)
CAS Number	N/A (Specific isotopologue often custom synthesized)

Structural Distinction (Isomer Specificity)

Researchers must distinguish C18:2-d19 from Linoleic Acid standards. Using the wrong isomer will lead to retention time shifts and inaccurate quantification due to different ionization efficiencies and fragmentation patterns.

- Sebaleic Acid (Target of d19):
5,8 positions.^[1] Unique to sebaceous glands.
- Linoleic Acid (Standard d4/d9):
9,12 positions. Dietary origin (essential fatty acid).

Part 2: Handling & Stability Protocols

Storage and Stability

Polyunsaturated fatty acids (PUFAs) are highly susceptible to autoxidation (peroxidation), even when deuterated. The d19 isotope effect provides slight kinetic stability against hydrogen abstraction, but strict anaerobic handling is required.

- Temperature: Store at -20°C (short-term) or -80°C (long-term > 6 months).
- Atmosphere: Always purge vials with Argon or Nitrogen gas before resealing.
- Container: Amber glass vials with Teflon-lined screw caps to prevent photochemical degradation.
- Solvent: Store in Ethanol or Methanol containing 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant if downstream MS allows.

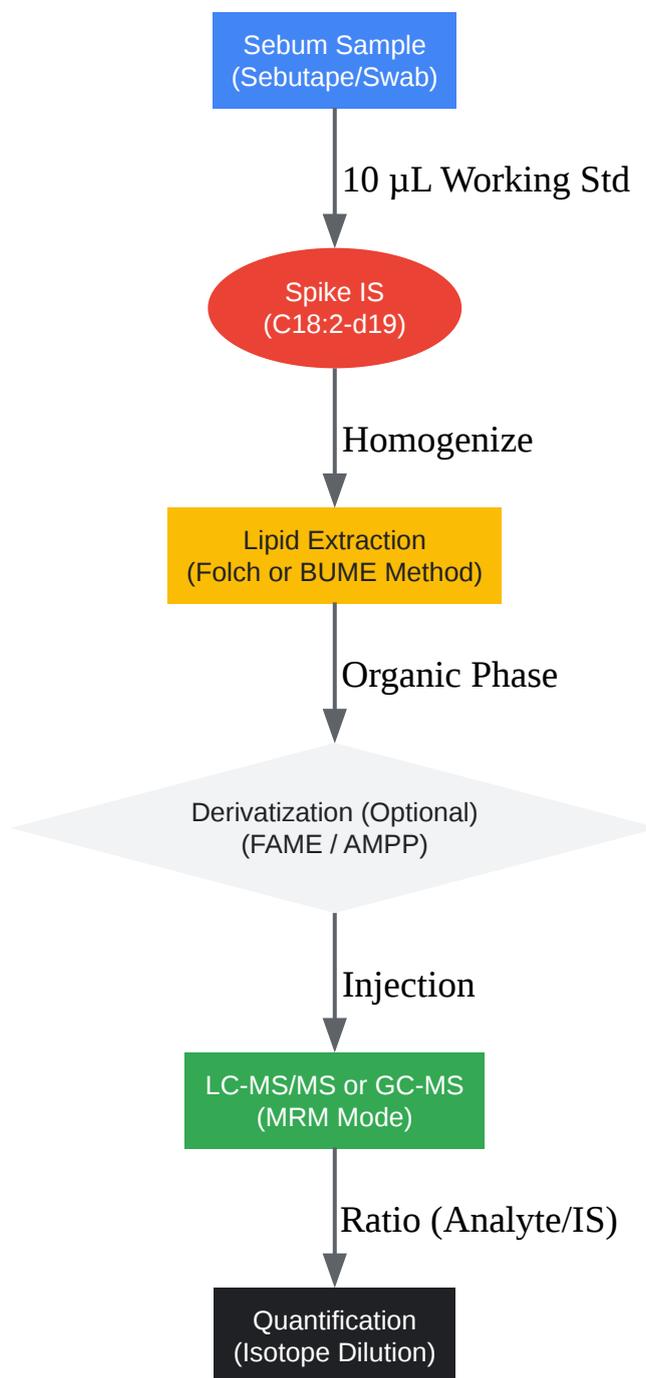
Preparation of Working Standards

- Stock Solution (1 mg/mL): Dissolve neat oil in LC-MS grade Ethanol. Purge with Argon.
- Working Solution (10 g/mL): Dilute stock 1:100 in Methanol/Isopropanol (50:50).
- Usage Rule: Discard working solutions after 3 freeze-thaw cycles.

Part 3: Experimental Methodology (LC-MS/MS & GC-MS)

Workflow Visualization

The following diagram outlines the critical path for Sebum Lipidomics using C18:2-d19.



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Caption: Workflow for quantitative analysis of Sebaic Acid using C18:2-d19 internal standard correction.

Extraction Protocol (Sebum Focus)

Since C18:2-d19 is primarily used for sebaceous lipids, the extraction must solubilize neutral lipids (wax esters, triglycerides, free fatty acids).

- Collection: Collect sebum using Sebutape® or pre-cleaned cotton swabs.
- Spiking: Add 10

µL of C18:2-d19 (10

µg/mL) directly to the tape/swab in the glass vial before solvent addition. This corrects for extraction efficiency.

- Solvent Addition: Add 1 mL Chloroform:Methanol (2:1 v/v).
- Extraction: Vortex for 30s, sonicate for 10 min at 4°C.
- Phase Separation: Add 200

µL 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 min.

- Recovery: Collect lower organic phase. Evaporate to dryness under Nitrogen. Reconstitute in 100

µL Methanol.

Mass Spectrometry Parameters

The massive +19 Da shift allows for clean separation from biological noise.

Option A: LC-MS/MS (Negative Mode)

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase:
 - A: Acetonitrile:Water (60:40) + 10mM Ammonium Acetate.
 - B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Acetate.

- Transitions (MRM):
 - Analyte (Sebaleic C18:2): 279.2
279.2 (SIM) or specific fragment.
 - Standard (C18:2-d19): 298.3
298.3 (SIM) or 298.3
fragment.
 - Note: Due to the high D count, the carboxyl loss transition is often used.

Option B: GC-MS (FAME Derivatization)

For GC-MS, the fatty acid must be methylated (Fatty Acid Methyl Ester - FAME).

- Derivatization: Treat dried extract with BF₃-Methanol (14%) at 60°C for 30 min.
- Standard Shift: The methyl ester of C18:2-d19 will have MW ~313.6.
- Column: High-polarity column (e.g., DB-23 or CP-Sil 88) is required to separate the 5,8-isomer (Sebaleic) from the 9,12-isomer (Linoleic).

Part 4: Data Analysis & Troubleshooting

Isotopic Overlap Correction

With a +19 Da shift, C18:2-d19 has zero isotopic overlap with the M+0, M+1, or M+2 peaks of endogenous C18:2. This makes it superior to d4 standards where M+4 overlap can occur at high concentrations.

Common Pitfalls

Issue	Root Cause	Solution
Signal Loss	Protium-Deuterium Exchange	Avoid acidic aqueous conditions for prolonged periods.
Peak Tailing	Column Overloading	Dilute sample; check column pH limits (Fatty acids require pH > 7 or low pH for protonation).
Isomer Co-elution	Inadequate Chromatography	Use a specialized FAME column (GC) or extend gradient (LC) to separate 5,8-18:2 from 9,12-18:2.
"d19" Confusion	Wrong Standard Purchased	Verify if you need Sebaleic-d19 (C18) or Decanoic-d19 (C10).

References

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Sources

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- [2. Cas 88170-22-3,DECANOIC-D19 ACID | lookchem \[lookchem.com\]](#)
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